![molecular formula C7H4F3N3O2 B14905882 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one with suitable reagents to form the imidazo[1,2-a]pyrimidine ring system . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science applications.
作用機序
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.
Imidazo[1,2-a]pyrimidine: Similar core structure with different substituents.
Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic cores.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to the presence of both the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C7H4F3N3O2 |
|---|---|
分子量 |
219.12 g/mol |
IUPAC名 |
7-(trifluoromethyl)-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H4F3N3O2/c8-7(9,10)3-1-5(15)13-2-4(14)12-6(13)11-3/h1H,2H2,(H,11,12,14) |
InChIキー |
SBLWHGVYDDVTLD-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC(=CC(=O)N21)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



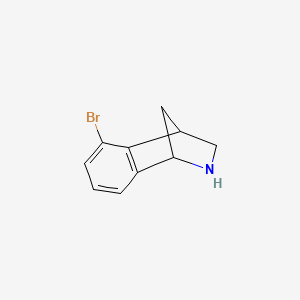
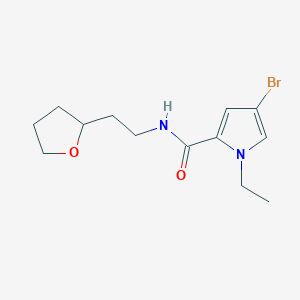

![tert-Butyl (6R,8R)-6,8-dimethyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14905827.png)
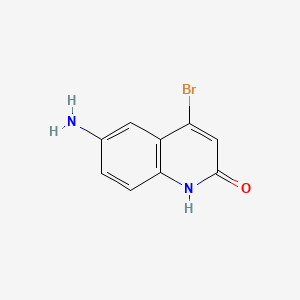
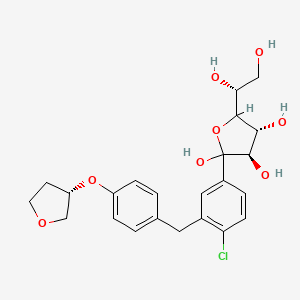
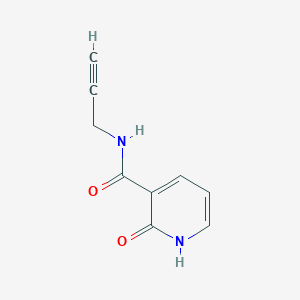
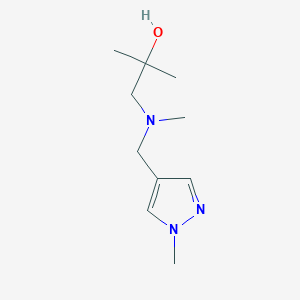

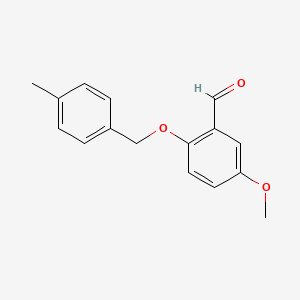
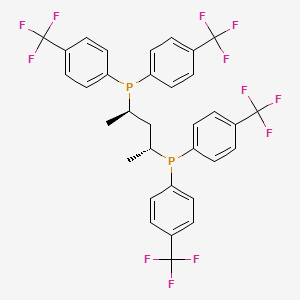
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)

